

# 1-Bromo-4,5-difluoro-2-methylbenzene IUPAC nomenclature and synonyms

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## Compound of Interest

Compound Name: *1-Bromo-4,5-difluoro-2-methylbenzene*

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## An In-Depth Technical Guide to 1-Bromo-4,5-difluoro-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **1-Bromo-4,5-difluoro-2-methylbenzene**, a key fluorinated building block in modern organic synthesis. The document delves into its nomenclature, physicochemical properties, synthesis, and characteristic reactions. With a focus on practical applications, this guide details its utility as a strategic intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed protocols, mechanistic insights, and safety considerations are presented to support researchers in leveraging the unique reactivity of this versatile compound.

### Nomenclature and Structure

The precise identification of a chemical entity is foundational to scientific discourse. This section clarifies the IUPAC nomenclature and common synonyms for the title compound, alongside its structural representation.

### IUPAC Nomenclature

The systematic name for this compound, following the rules established by the International Union of Pure and Applied Chemistry (IUPAC), is **1-Bromo-4,5-difluoro-2-methylbenzene**. This name is derived by prioritizing the substituents on the benzene ring, with bromine assigned the first locant, followed by the fluorine and methyl groups at the lowest possible numbered positions.

## Synonyms and Identifiers

In commercial and research contexts, several alternative names and identifiers are used for this compound. The most prevalent synonym is 2-Bromo-4,5-difluorotoluene[1]. This name treats the methylbenzene (toluene) moiety as the parent structure.

Identifier	Value
CAS Number	875664-38-3[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrF <sub>2</sub> [1]
Molecular Weight	207.02 g/mol [1]
InChI	InChI=1S/C7H5BrF2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
SMILES	CC1=CC(=C(C=C1Br)F)F

## Chemical Structure

The structure of **1-Bromo-4,5-difluoro-2-methylbenzene** is characterized by a benzene ring substituted with four different groups, leading to a specific substitution pattern that dictates its reactivity.

Caption: Chemical structure of **1-Bromo-4,5-difluoro-2-methylbenzene**.

## Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is essential for its handling, storage, and application in experimental settings.

## Physical Properties

**1-Bromo-4,5-difluoro-2-methylbenzene** is a colorless to light yellow liquid under standard conditions. Its physical properties are summarized in the table below.

Property	Value	Source
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a>
Boiling Point	143°C	<a href="#">[3]</a>
Melting Point	136°C	<a href="#">[3]</a>
Density	1.507 g/mL at 25°C	<a href="#">[2]</a>
Refractive Index (n <sub>20/D</sub> )	1.531	<a href="#">[2]</a>

Note: Some reported values may be from literature on closely related isomers or predicted values.

## Safety and Handling

As a halogenated aromatic compound, **1-Bromo-4,5-difluoro-2-methylbenzene** requires careful handling to minimize exposure and risk.

- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/eye protection/face protection.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

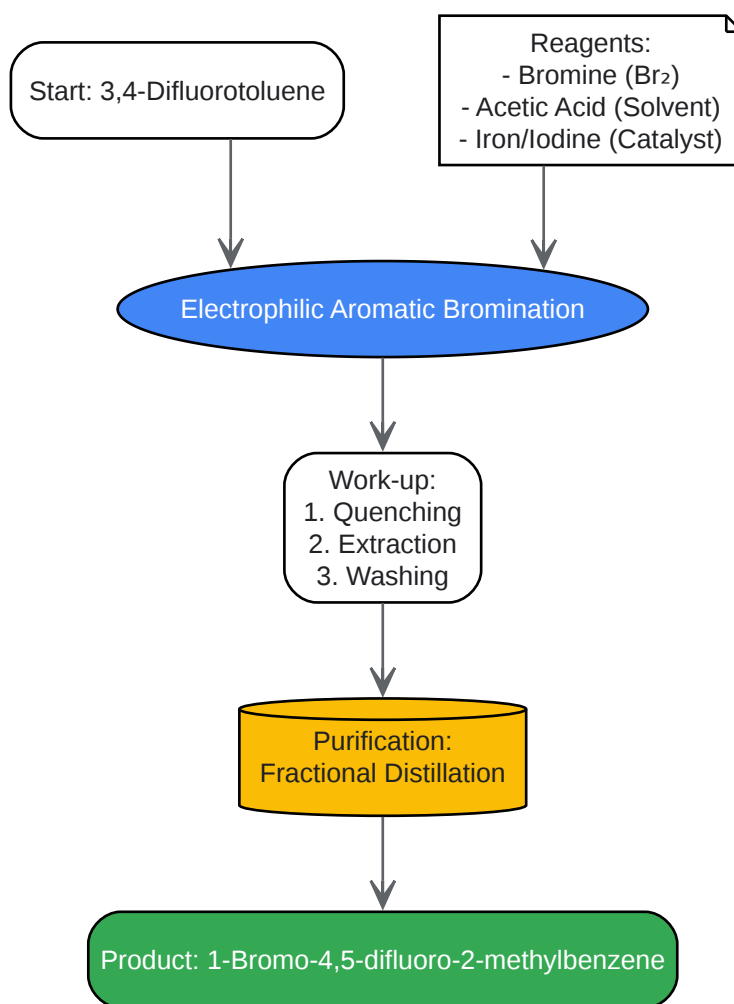
It is imperative to handle this chemical in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Synthesis of 1-Bromo-4,5-difluoro-2-methylbenzene

The synthesis of **1-Bromo-4,5-difluoro-2-methylbenzene** can be approached through several strategic routes, typically involving the introduction of the bromine atom onto a pre-existing difluorotoluene scaffold. A common and effective method is the electrophilic bromination of 3,4-difluorotoluene.

### Synthetic Workflow: Electrophilic Bromination

The workflow for the synthesis of **1-Bromo-4,5-difluoro-2-methylbenzene** from 3,4-difluorotoluene is depicted below. This pathway leverages the directing effects of the methyl and fluoro substituents to achieve regioselective bromination.



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Caption: Workflow for the synthesis of **1-Bromo-4,5-difluoro-2-methylbenzene**.

## Representative Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of analogous fluorotoluenes[4].

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 3,4-difluorotoluene (1.0 eq) and glacial acetic acid as the solvent.
- **Catalyst Addition:** Add a catalytic amount of iron powder (e.g., 0.01 eq) and iodine (e.g., 0.01 eq) to the stirred solution.

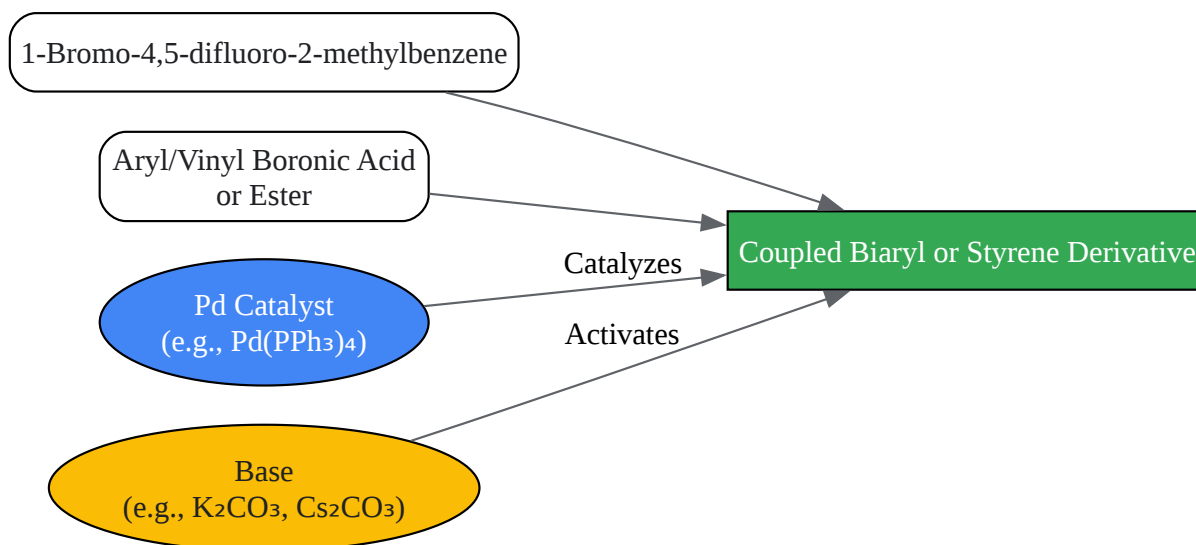
- **Bromine Addition:** Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel to the reaction mixture at room temperature. An initial exotherm may be observed, which can be controlled with a water bath.
- **Reaction Monitoring:** Stir the mixture at room temperature for several hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a saturated aqueous solution of sodium bisulfite.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum to yield pure **1-Bromo-4,5-difluoro-2-methylbenzene**.

## Chemical Reactivity and Synthetic Applications

The presence of three distinct functional handles—a bromine atom, two fluorine atoms, and a methyl group—on the aromatic ring makes **1-Bromo-4,5-difluoro-2-methylbenzene** a highly versatile building block. The bromine atom is particularly amenable to a variety of cross-coupling and organometallic reactions.

## Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. **1-Bromo-4,5-difluoro-2-methylbenzene** serves as an excellent electrophilic partner in these reactions, allowing for the introduction of the 4,5-difluoro-2-methylphenyl moiety onto a wide range of substrates.



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Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling:[5][6]

- **Reaction Setup:** In a Schlenk flask, combine **1-Bromo-4,5-difluoro-2-methylbenzene** (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.03-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- **Reaction Execution:** Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring by TLC or LC-MS.
- **Work-up and Purification:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

## Grignard Reagent Formation and Subsequent Reactions

The bromine atom can be converted into a Grignard reagent through a reaction with magnesium metal. This transforms the electrophilic carbon of the C-Br bond into a potent nucleophile, which can then react with a variety of electrophiles such as aldehydes, ketones, and carbon dioxide.

Protocol for Grignard Reagent Formation:

- **Activation of Magnesium:** Place magnesium turnings in a flame-dried flask under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium surface.
- **Reagent Addition:** Add a solution of **1-Bromo-4,5-difluoro-2-methylbenzene** in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise to the magnesium.
- **Initiation and Completion:** The reaction is typically initiated with gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
- **Subsequent Reaction:** The resulting Grignard reagent can be used immediately by adding the desired electrophile to the reaction mixture.

## Lithiation and Halogen-Lithium Exchange

Treatment with a strong organolithium base, such as n-butyllithium, at low temperatures can lead to halogen-lithium exchange, forming a highly reactive aryllithium species. This intermediate can then be trapped with various electrophiles, providing another route to functionalize the aromatic ring[7][8].

## Applications in Drug Discovery and Materials Science

The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, **1-Bromo-4,5-difluoro-2-methylbenzene** is a valuable intermediate in the synthesis of:

- **Pharmaceuticals:** It is a key building block for creating novel drug candidates, particularly in the fields of oncology and anti-inflammatory therapies, where the 4,5-difluorotoluene moiety can be found in various kinase inhibitors and other targeted therapies.



- **Agrochemicals:** The unique substitution pattern is utilized in the development of next-generation herbicides and pesticides with improved efficacy and environmental profiles.
- **Advanced Materials:** The fluorinated aromatic core contributes to the thermal and chemical stability of polymers and liquid crystals, making it a useful component in materials science applications.

## Conclusion

**1-Bromo-4,5-difluoro-2-methylbenzene** is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its value in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries is well-established. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a practical resource for scientists and researchers working at the forefront of chemical innovation.

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